Lipophilicity Differential: Methyl vs. Ethyl Ester – XLogP3 1.3 vs. 1.7
The methyl ester (target) has a computed XLogP3-AA of 1.3, while the ethyl ester analog (CAS 2248303-98-0) has an XLogP3-AA of 1.7 [1] [2]. This 0.4 log-unit difference translates to approximately 2.5-fold lower predicted lipid–water partitioning for the methyl ester, consistent with Lipinski Rule-of-Five compliance for both compounds but offering meaningfully distinct permeability profiles. In the context of CNS drug design where optimal logP typically falls between 1 and 3, the methyl ester lies closer to the lower boundary, favoring aqueous solubility over passive membrane flux relative to the ethyl congener.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | Ethyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate: XLogP3-AA = 1.7 |
| Quantified Difference | ΔXLogP3 = 0.4 (target 1.3 vs. comparator 1.7; ~2.5-fold lower predicted partitioning) |
| Conditions | PubChem computed property (XLogP3 algorithm, version 3.0); both compounds evaluated as free bases. |
Why This Matters
Researchers building screening libraries or designing CNS-penetrant leads can select the methyl ester when lower lipophilicity and higher aqueous solubility are prioritized, or the ethyl ester when enhanced membrane permeability is desired.
- [1] PubChem. Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate. CID 25312884. XLogP3-AA = 1.3. View Source
- [2] PubChem. Ethyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate. CID 137940758. XLogP3-AA = 1.7. View Source
